molecular formula C10H9ClF2O2 B179678 Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate CAS No. 135334-14-4

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

Cat. No. B179678
CAS No.: 135334-14-4
M. Wt: 234.62 g/mol
InChI Key: JEZFHRLBCLCNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550474B2

Procedure details

To a mixture of copper bronze (2.93 g, 46.1 mmol) in DMSO (5.0 mL) was added ethyl bromodifluoroacetate (3.2 mL, 25 mmol) under argon at room temperature (see Sato, K. et al; Chem. Pharm. Bull. 47:1013-1016, 1999). After stirring for 1 h, 1-chloro-3-iodobenzene (2.57 mL, 20.8 mmol) was added under argon at room temperature. After shaking for 3 days, the mixture was diluted with saturated NH4Cl (50 mL) and extracted with ether (25 mL). The biphasic mixture was filtered through a pad of Celite, and the filter cake was washed with ether (25 mL). The organic layer was separated from the filtrate, and the aqueous layer was extracted with ether (25 mL). The combined organic layers were washed with saturated NH4Cl (2×15 mL) and brine (15 mL), dried (Na2SO4), and concentrated to afford the title compound (4.77 g, 97%) as a clear yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.63-7.59 (m, 1H), 7.53-7.45 (m, 2H), 7.43-7.36 (m, 1H), 4.31 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
copper bronze
Quantity
2.93 g
Type
catalyst
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](I)[CH:12]=1>CS(C)=O.[NH4+].[Cl-].[Cu]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([Cl:10])[CH:12]=1)([F:9])[F:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Two
Name
Quantity
2.57 mL
Type
reactant
Smiles
ClC1=CC(=CC=C1)I
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
copper bronze
Quantity
2.93 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After shaking for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (25 mL)
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the filter cake was washed with ether (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NH4Cl (2×15 mL) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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